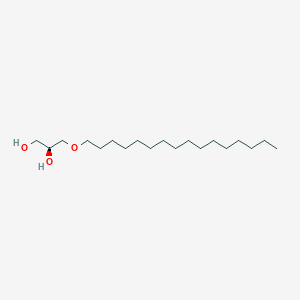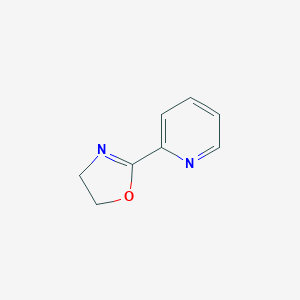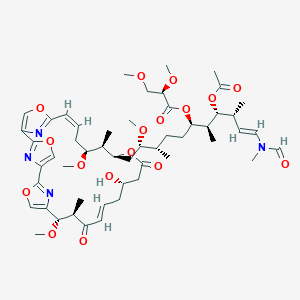
2-O-Benzyl-3-O-allyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 2-O-Benzyl-3-O-allyl-sn-glycerol and related glycerol derivatives often involves strategic functionalization of the glycerol backbone to introduce benzyl and allyl groups. Key strategies include halide ion condensation, alkylation reactions, and the use of protective groups to control reaction specificity and yield. For instance, the synthesis process can start from D-mannitol, leading to various intermediates before achieving the targeted molecular structure through reductive cleavage or alkylation steps (Bauer et al., 1992).
Molecular Structure Analysis
2-O-Benzyl-3-O-allyl-sn-glycerol's molecular structure is defined by its glycerol backbone and the spatial arrangement of its benzyl and allyl ether groups. These structural elements contribute to its reactivity and function as a precursor in various chemical syntheses. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise configuration and conformations of this molecule, ensuring the correct stereochemistry is achieved for subsequent reactions.
Chemical Reactions and Properties
This compound participates in several chemical reactions, including further alkylation, acylation, and glycosylation processes, due to the reactive nature of the ether groups. Its chemical properties make it an essential intermediate for synthesizing complex lipids, including phospholipids and glycolipids, which are crucial components of biological membranes (Gigg, 1979).
Physical Properties Analysis
The physical properties of 2-O-Benzyl-3-O-allyl-sn-glycerol, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. These properties are critical for its handling and application in various chemical syntheses. The ether groups increase its solubility in organic solvents, facilitating its use in organic synthesis.
Chemical Properties Analysis
2-O-Benzyl-3-O-allyl-sn-glycerol exhibits chemical properties typical of ethers, including stability under basic conditions and susceptibility to acid-catalyzed cleavage. Its reactivity is central to its role in synthesizing complex molecules, where it can undergo various transformations, including deprotection and functionalization reactions, to yield desired products (Pinchuk et al., 1991).
Scientific Research Applications
Sustainable Value-Added C3 Chemicals from Glycerol Transformations
Glycerol, a by-product of biodiesel manufacturing, offers a sustainable and atomically economic route to produce valuable C3 chemicals such as acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol through heterogeneous catalytic processes. Recent advancements include high yields over appropriate catalysts, insights into reaction mechanisms, and network developments, promising for future glycerol transformation research (Wang, Xiao, & Xiao, 2019).
Glycerol Etherification
The etherification of glycerol leads to the formation of various ether compounds, such as mono, di, and tri tert-butyl glycerol ethers, as well as other ether products when using different solvents like benzyl alcohol. This review underlines the importance of understanding numerous mechanisms and their relevance to the efficiency of catalytic processes, offering a basis for improving conversion, selectivity, and yield of reaction products (Palanychamy et al., 2022).
Hydroxycarbonylation Reactions in Aqueous-Organic Two-Phase System
Research into carbonylation reactions in two-phase systems has shown significant growth, with successful applications to various substrates including allylic halides and benzyl alcohol. This has led to improved catalytic activities and insights into more efficient processes for chemical production, which may extend to the processing of glycerol derivatives (Bertoux et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be a biochemical used in proteomics research .
Biochemical Pathways
2-O-Benzyl-3-O-allyl-sn-glycerol is a precursor of phospholipids or ether lipids . These lipids play crucial roles in various biochemical pathways, including cell signaling and membrane integrity.
Result of Action
properties
IUPAC Name |
(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQVSYDAAVQSQC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427182 | |
| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Benzyl-3-O-allyl-sn-glycerol | |
CAS RN |
106401-57-4 | |
| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)


